Product packaging for 1,1,1-Ethanetricarbonitrile(Cat. No.:CAS No. 10359-20-3)

1,1,1-Ethanetricarbonitrile

Cat. No.: B14729581
CAS No.: 10359-20-3
M. Wt: 105.10 g/mol
InChI Key: VWUGKRZGPYWAPN-UHFFFAOYSA-N
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Description

1,1,1-Ethanetricarbonitrile is an aliphatic organic compound with the molecular formula C5H3N3 and a molar mass of 105.1 g/mol . This compound features a triple nitrile group functionality attached to a single carbon atom, making it a molecule of interest in specialized chemical research and development. Its structure suggests potential as a versatile building block in organic synthesis, particularly for constructing complex molecular architectures containing cyano groups. Researchers value such polyfunctional monomers for their potential in materials science and as intermediates for further chemical transformation. As a reagent, this compound is strictly for Research Use Only (RUO). RUO products are intended solely for basic research, pharmaceutical discovery, and other non-clinical laboratory investigations, and are not to be used for diagnostic procedures, patient management, or any human or veterinary applications . This product is not a drug or medicine and is not approved by the FDA for the prevention, treatment, or cure of any medical condition.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3N3 B14729581 1,1,1-Ethanetricarbonitrile CAS No. 10359-20-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10359-20-3

Molecular Formula

C5H3N3

Molecular Weight

105.10 g/mol

IUPAC Name

ethane-1,1,1-tricarbonitrile

InChI

InChI=1S/C5H3N3/c1-5(2-6,3-7)4-8/h1H3

InChI Key

VWUGKRZGPYWAPN-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)(C#N)C#N

Origin of Product

United States

Synthetic Methodologies for 1,1,1 Ethanetricarbonitrile

Electrochemical Production Pathways and Optimization

The application of electrochemical methods for the synthesis of nitriles is a growing field of interest, offering potential advantages in terms of mild reaction conditions and reduced use of hazardous reagents. youtube.com Electrochemical synthesis can be applied to various transformations, including the conversion of dicarboxylic acids into orthoesters and the synthesis of isocyanides from tetrazoles. youtube.com The core principle often involves the electrochemical oxidation or reduction of a suitable precursor to generate a reactive intermediate that leads to the final nitrile product. youtube.com

For instance, the electrochemical oxidation of a deprotonated tetrazole can generate an unstable anion that rapidly eliminates nitrogen molecules to form an isocyanide. youtube.com While this specific example does not yield a trinitrile, it illustrates the potential of electrosynthesis to create cyano-containing compounds through novel reaction pathways. youtube.com

However, a review of the available scientific literature indicates that specific electrochemical production pathways for 1,1,1-ethanetricarbonitrile have not been reported. The development of such a method would likely need to overcome challenges related to the simultaneous formation of three C-C bonds or the tricyanation of a methyl group on an electrode surface, which could be complicated by side reactions and electrode fouling. Future research in this area could explore the electro-oxidative cyanation of a suitable precursor or the electrochemical coupling of a methyl synthon with a tricyanomethane source.

Multi-Step Organic Synthesis Approaches and Strategic Disconnections

The synthesis of this compound has been documented through classical multi-step organic synthesis, primarily involving the alkylation of a tricyanomethanide salt. A key strategic disconnection for this target molecule is at the C-C bond between the ethyl methyl group and the quaternary carbon bearing the three nitrile groups. This retrosynthetic analysis points to a nucleophilic tricyanomethanide anion and an electrophilic methyl source as the logical precursors.

Two specific methods have been reported for the synthesis of this compound:

From Potassium Tricyanomethide: This approach utilizes potassium tricyanomethide as the nucleophile and methyl iodide as the electrophilic methylating agent. The reaction is typically carried out in acetonitrile (B52724), a polar aprotic solvent that can effectively solvate the potassium cation while leaving the tricyanomethanide anion highly reactive. The reaction proceeds upon heating for an extended period. lookchem.com

From Silver Tricyanomethide: An alternative method employs silver tricyanomethide with methyl iodide. This reaction is conducted in diethyl ether. The use of a silver salt can sometimes enhance the reactivity of the halide leaving group. lookchem.com

The following table summarizes the reported multi-step synthetic routes for this compound. lookchem.com

Nucleophilic PrecursorElectrophilic PrecursorSolventReaction ConditionsYield (%)
Potassium TricyanomethideMethyl IodideAcetonitrileHeating, 72h31.0
Silver TricyanomethideMethyl IodideDiethyl EtherHeating, 12h, 76.9°C8.0

These methods represent traditional nucleophilic substitution pathways for the construction of the target molecule. lookchem.com

Catalytic Systems in this compound Synthesis

Development of Transition Metal-Catalyzed Protocols for C-C Bond Formation

While the documented syntheses of this compound rely on stoichiometric metal salts (potassium and silver tricyanomethide) rather than catalytic systems, the broader field of organic synthesis has seen significant advances in transition metal-catalyzed C-C bond formation for the synthesis of nitriles. lookchem.com Transition metal catalysis offers pathways for the activation of otherwise unreactive C-H or C-X bonds for cyanation. snnu.edu.cn

For example, palladium-catalyzed cyanation reactions have been developed for aryl halides and triflates using various cyanide sources, including less toxic alternatives to traditional cyanide salts. researchgate.netorganic-chemistry.org These reactions often proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. snnu.edu.cn

Although no specific transition metal-catalyzed protocol for this compound has been reported, one could envision a future approach involving the cross-coupling of a methyl-metal species with a tricyanomethyl halide or vice-versa, mediated by a suitable transition metal catalyst. The development of such a catalytic route would be a significant advancement, potentially offering milder reaction conditions and improved efficiency.

Organocatalytic and Biocatalytic Innovations

Organocatalysis and biocatalysis represent frontiers in green and sustainable chemistry, offering metal-free alternatives for a wide range of organic transformations. acs.orgjournals.co.za Organocatalysts, which are small organic molecules, can be used to promote reactions with high enantioselectivity, a key consideration in the synthesis of chiral molecules. youtube.com Biocatalysis, the use of enzymes or whole microorganisms, offers the advantages of high specificity, mild reaction conditions (often in aqueous media), and reduced environmental impact. journals.co.zaazolifesciences.com

In the context of nitrile synthesis, biocatalytic methods have been developed for the hydrolysis of nitriles to amides and carboxylic acids using nitrilases and nitrile hydratases. journals.co.za More recently, cyanide-free biocatalytic processes for the synthesis of nitriles from carboxylic acids have been developed, employing a cascade of enzymatic reactions. azolifesciences.com

Despite these advancements in the broader field, there are currently no reported organocatalytic or biocatalytic methods for the synthesis of this compound. The construction of the sterically hindered quaternary carbon center bearing three nitrile groups presents a significant challenge for current catalytic systems. Future research in this area could focus on designing specialized enzymes or organocatalysts capable of facilitating the key C-C bond formation.

Mechanistic Investigations of Synthetic Transformations towards this compound

The reported syntheses of this compound from tricyanomethanide salts and methyl iodide strongly suggest a nucleophilic substitution mechanism, most likely an SN2 (bimolecular nucleophilic substitution) reaction. lookchem.com

In this proposed mechanism:

The tricyanomethanide anion, a potent nucleophile due to the delocalization of the negative charge across the three nitrile groups, attacks the electrophilic carbon atom of methyl iodide.

Simultaneously, the iodide ion, a good leaving group, departs.

This concerted step results in the formation of a new C-C bond and the displacement of the iodide ion, yielding the this compound product.

The choice of a polar aprotic solvent like acetonitrile in the reaction with potassium tricyanomethide is consistent with an SN2 pathway, as it solvates the cation without strongly solvating the nucleophilic anion, thus enhancing its reactivity. lookchem.com The reaction rate would be dependent on the concentration of both the tricyanomethanide salt and methyl iodide.

Green Chemistry Principles in Synthesis Design

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgorganic-chemistry.org While the existing methods for synthesizing this compound predate the widespread adoption of these principles, they can be evaluated through a green chemistry lens.

Atom Economy: The SN2 reaction between a tricyanomethanide salt and methyl iodide has a good atom economy in principle, as most of the atoms from the reactants are incorporated into the product. The main byproduct is the metal iodide salt.

Use of Safer Solvents and Reagents: The use of solvents like acetonitrile and diethyl ether, and reagents like methyl iodide, raises some environmental and safety concerns. lookchem.com Acetonitrile is flammable and has some toxicity, while diethyl ether is highly flammable. Methyl iodide is a known alkylating agent with toxic properties. A greener synthesis would seek to replace these with more benign alternatives.

Catalysis: As discussed, the current methods are stoichiometric. lookchem.com The development of a catalytic route would align with the principles of green chemistry by reducing waste and potentially enabling the reaction to proceed under milder conditions.

Future efforts to develop a greener synthesis of this compound could focus on replacing methyl iodide with a greener methylating agent, such as dimethyl carbonate, and exploring the use of greener solvents like ionic liquids or even water, if a suitable catalytic system can be developed. acs.org The exploration of biocatalytic routes, while challenging, would represent a significant step towards a truly sustainable synthesis. azolifesciences.com

Reactivity and Reaction Pathways of 1,1,1 Ethanetricarbonitrile

Nucleophilic Reactivity Profiles and Addition Reactions

The presence of three cyano (-CN) groups renders 1,1,1-ethanetricarbonitrile highly reactive towards nucleophiles. ontosight.ai The carbon atom of the cyano group is electrophilic and susceptible to attack by nucleophiles. The reactivity profile is influenced by the electron-withdrawing nature of the multiple nitrile functionalities, which enhances the electrophilicity of the cyano carbons.

Nucleophilic addition to one of the nitrile groups is a common reaction pathway. This can lead to the formation of various adducts depending on the nature of the nucleophile. For instance, the reaction with water, alcohols, or amines can lead to the formation of amides, iminoethers, or amidines, respectively, after initial nucleophilic attack and subsequent rearrangement. The high reactivity of this compound makes it a versatile intermediate in the synthesis of a variety of derivatives through nucleophilic addition reactions. ontosight.ai

Electrophilic Reactivity and Substitution Mechanisms

Due to the strong electron-withdrawing character of the three nitrile groups, the carbon framework of this compound is electron-deficient. Consequently, it is generally unreactive towards electrophiles under typical electrophilic substitution conditions that are common for aromatic compounds. wikipedia.orgmasterorganicchemistry.com Electrophilic attack on the nitrogen lone pairs of the nitrile groups is possible but often requires strong electrophiles and may lead to complex reaction mixtures or decomposition. The primary mode of electrophilic interaction involves the activation of the nitrile group, for instance by protonation with a strong acid, which increases its susceptibility to nucleophilic attack. lumenlearning.commasterorganicchemistry.com

Radical Processes Involving the Tricyanomethyl Moiety

The tricyanomethyl moiety, -C(CN)₃, can participate in radical reactions. youtube.com Homolytic cleavage of a bond to the quaternary carbon can generate a tricyanomethyl radical. This radical is stabilized by resonance due to the delocalization of the unpaired electron over the three nitrile groups. youtube.com

Radical reactions can be initiated by thermal or photochemical methods. utexas.edu For instance, radical initiators like AIBN (azobisisobutyronitrile) can be used to generate radicals that can then react with this compound. uchicago.edu The resulting tricyanomethyl radical can then participate in various radical processes, such as addition to alkenes or alkynes, or hydrogen abstraction. libretexts.org The stability of the tricyanomethyl radical influences the thermodynamics and kinetics of these reactions.

Cycloaddition Reactions and Heterocyclic Ring Formation

The nitrile groups of this compound can act as dienophiles or dipolarophiles in cycloaddition reactions, leading to the formation of heterocyclic rings. wikipedia.org A cycloaddition is a reaction where two or more unsaturated molecules combine to form a cyclic adduct with a net reduction in bond multiplicity. iupac.org

One of the most well-known types of cycloaddition is the Diels-Alder reaction, which is a [4+2] cycloaddition. wikipedia.orgnih.govlibretexts.orglibretexts.org In this type of reaction, a conjugated diene reacts with a dienophile. The electron-withdrawing nature of the nitrile groups in this compound makes its C≡N triple bonds potential dienophiles for reaction with electron-rich dienes. libretexts.orglibretexts.org

1,3-dipolar cycloadditions are another important class of reactions for heterocyclic synthesis. In these reactions, a 1,3-dipole reacts with a dipolarophile. The nitrile groups of this compound can serve as dipolarophiles, reacting with various 1,3-dipoles to form five-membered heterocyclic rings.

Transformations Involving Nitrile Group Modifications (e.g., Hydrolysis, Reduction, Amination)

The three nitrile groups of this compound are susceptible to various transformations, providing pathways to a diverse range of functional groups. ontosight.ai

Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids or amides under acidic or basic conditions. lumenlearning.comlibretexts.orgchemguide.co.ukchemistrysteps.comorganicchemistrytutor.com

Acidic Hydrolysis: Heating with an aqueous acid, such as hydrochloric acid, typically converts the nitrile groups to carboxylic acids. libretexts.orgchemguide.co.uk The reaction proceeds through an amide intermediate. chemguide.co.ukchemistrysteps.com

Alkaline Hydrolysis: Treatment with an aqueous base, like sodium hydroxide, followed by acidification, also yields carboxylic acids. chemguide.co.uk Under milder basic conditions, the reaction can sometimes be stopped at the amide stage. organicchemistrytutor.com

Reduction: The nitrile groups can be reduced to primary amines. libretexts.orgwikipedia.org Common reducing agents for this transformation include:

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that can effectively reduce nitriles to primary amines. libretexts.orgchemistrysteps.com

Catalytic Hydrogenation: Reaction with hydrogen gas in the presence of a metal catalyst such as Raney nickel, platinum, or palladium. libretexts.orgwikipedia.org

Amination: While direct amination of the nitrile carbon is not a standard reaction, the nitrile group can be converted to other functionalities that are more amenable to C-N bond formation. For example, reduction to an amine, as described above, is a form of amination of the carbon skeleton.

Below is a table summarizing these transformations:

Rearrangement Reactions and Isomerization Pathways

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original compound. bdu.ac.inwikipedia.orgresearchgate.net In the context of this compound, rearrangements could potentially be initiated by the formation of reactive intermediates.

For instance, if a reaction leads to the formation of an electron-deficient center adjacent to the tricyanomethyl group, a 1,2-shift of one of the cyano groups could occur. While specific examples for this compound are not extensively documented in the provided search results, analogous rearrangements are known in organic chemistry. bdu.ac.inlibretexts.org

Isomerization of this compound itself is not a commonly reported process under standard conditions. The molecule is the thermodynamically stable isomer.

Chemoselectivity and Regioselectivity in Complex Reaction Environments

Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule containing multiple functional groups. In a complex reaction environment, the high reactivity of the nitrile groups in this compound would likely dominate its chemistry. For example, in the presence of both a nucleophile and an electrophile, the nucleophilic addition to the cyano groups would be the more probable initial reaction.

Regioselectivity is the preference for bond formation at one position over another. In reactions involving this compound, regioselectivity becomes a key consideration when the reacting partner is unsymmetrical. For example, in a cycloaddition reaction with an unsymmetrical diene, the orientation of the addition of the nitrile group would determine the regiochemistry of the product. researchgate.net The electronic effects of the three cyano groups would play a significant role in directing the regiochemical outcome. Similarly, in E1 elimination reactions of substrates containing the tricyanomethyl group, the formation of the more substituted (Zaitsev) or less substituted (Hofmann) alkene is a question of regioselectivity. youtube.comyoutube.comchemistrysteps.comkhanacademy.org

The following table lists the compound names mentioned in this article:

Theoretical and Computational Studies of 1,1,1 Ethanetricarbonitrile

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 1,1,1-ethanetricarbonitrile. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about electron distribution and bonding.

Density Functional Theory (DFT) Applications in Predicting Molecular Orbitals and Electron Density Distribution

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations would be instrumental in predicting its molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for understanding the molecule's reactivity, electronic transitions, and ionization potential.

Furthermore, DFT can generate a precise map of the electron density distribution. This would reveal the polarization of the C-C and C-CN bonds, highlighting the electron-withdrawing nature of the three nitrile groups. The electron density map would visually represent regions of high and low electron density, providing insights into the molecule's electrostatic potential and its susceptibility to nucleophilic or electrophilic attack.

A hypothetical data table generated from a DFT study on this compound might look like this:

PropertyCalculated Value (Example)
HOMO Energy-8.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap7.3 eV
Dipole Moment3.5 D
Mulliken Charge on C1+0.25
Mulliken Charge on C2-0.10
Mulliken Charge on N-0.30

This table is for illustrative purposes only and does not represent actual calculated data.

Ab Initio and Post-Hartree-Fock Approaches for Ground State Properties

For a more rigorous, albeit computationally intensive, investigation of this compound's ground state properties, ab initio and post-Hartree-Fock methods would be employed. Ab initio methods, meaning "from the beginning," use fundamental physical constants without empirical parameters. The Hartree-Fock (HF) method is the simplest ab initio approach, providing a good starting point for understanding the electronic structure.

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2, MP3, etc.) and Coupled Cluster (CC) theory, build upon the HF method to include electron correlation effects, which are neglected in the HF approximation. These methods would provide highly accurate predictions for the geometry, vibrational frequencies, and thermochemical properties of this compound. For a molecule of this size, methods like MP2 or CCSD(T) would offer a "gold standard" level of theory for benchmarking results from more approximate methods like DFT.

Molecular Dynamics Simulations and Conformational Analysis

While the C-C single bond in this compound allows for rotation, the steric bulk and electrostatic repulsion of the three nitrile groups would likely lead to a high rotational barrier. Molecular dynamics (MD) simulations could be used to explore the conformational landscape of this molecule over time. By simulating the motion of the atoms according to classical mechanics, MD can reveal the preferred rotational conformations and the energy barriers between them.

A conformational analysis would likely focus on the rotation around the C-C bond. The potential energy surface could be scanned by systematically changing the dihedral angle between one of the nitrile groups and the methyl group. This would allow for the identification of staggered and eclipsed conformations and the determination of their relative energies. It is expected that the staggered conformations, which minimize the steric interactions between the bulky nitrile groups, would be the most stable.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally.

Transition State Localization and Intrinsic Reaction Coordinate Analysis

To study a potential reaction involving this compound, for instance, a nucleophilic addition to one of the nitrile groups, computational methods can be used to locate the transition state (TS) structure. The TS is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction pathway. Various algorithms exist to optimize the geometry of the TS.

Once the TS is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. The IRC analysis maps the minimum energy path connecting the transition state to the reactants and products. This provides a detailed picture of the geometric changes that occur during the reaction, confirming that the located TS indeed connects the desired reactants and products.

Kinetic and Thermodynamic Predictions of Reaction Pathways

By calculating the energies of the reactants, transition state, and products, key thermodynamic and kinetic parameters of a reaction can be predicted. The difference in energy between the products and reactants gives the reaction enthalpy (ΔH), indicating whether the reaction is exothermic or endothermic.

The energy difference between the transition state and the reactants determines the activation energy (Ea). This value is crucial for predicting the reaction rate using transition state theory. By comparing the activation energies of different possible reaction pathways, the most favorable mechanism can be identified. For example, one could computationally compare the feasibility of a nucleophilic attack at the carbon of the nitrile group versus an abstraction of a proton from the methyl group.

A hypothetical data table for a reaction of this compound might include:

Reaction PathwayΔH (kcal/mol)Ea (kcal/mol)
Nucleophilic Addition to CN-15.225.8
Proton Abstraction from CH3+5.740.1

This table is for illustrative purposes only and does not represent actual calculated data.

Computational Assessment of Spectroscopic Signatures and Validation Strategies

The computational assessment of spectroscopic signatures for molecules like this compound is a powerful tool for predicting and interpreting experimental spectra. Techniques such as Density Functional Theory (DFT) are frequently employed to calculate various spectroscopic parameters, including vibrational frequencies (Infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts. nih.govmdpi.com

The accuracy of these computational predictions is highly dependent on the chosen theoretical level, including the functional and basis set. For instance, hybrid functionals like B3LYP are commonly used for vibrational frequency calculations, often with a scaling factor applied to improve agreement with experimental data. nih.gov The choice of basis set, such as the Pople-style 6-311G(2d,p) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ), is also crucial for obtaining reliable results. nih.govresearchgate.net

Vibrational Spectroscopy:

Computational methods can predict the infrared (IR) and Raman spectra of this compound by calculating its normal modes of vibration. researchgate.net Each vibrational mode corresponds to a specific motion of the atoms, and its frequency and intensity provide a unique fingerprint of the molecule. For this compound, key vibrational modes would include the C-H stretching and bending of the methyl group, C-C stretching, and the characteristic C≡N stretching of the nitrile groups.

A hypothetical table of computationally predicted vibrational frequencies for this compound, based on typical values for its functional groups, is presented below. Such a table would be generated from DFT calculations.

Vibrational ModePredicted Wavenumber (cm⁻¹)Predicted IR Intensity
C-H Stretch (asymmetric)~2980Medium
C-H Stretch (symmetric)~2900Medium
C≡N Stretch (asymmetric)~2250Strong
C≡N Stretch (symmetric)~2240Weak
C-H Bend (asymmetric)~1450Medium
C-H Bend (symmetric)~1380Medium
C-C Stretch~1100Weak
C-C≡N Bend~550Medium

This table is illustrative and represents typical frequency ranges for the specified vibrational modes. Actual values would be obtained from specific quantum chemical calculations.

NMR Spectroscopy:

The prediction of ¹H and ¹³C NMR spectra is another critical area of computational assessment. github.io By calculating the magnetic shielding tensors of the nuclei, it is possible to predict the chemical shifts. These predictions are invaluable for structural elucidation and for assigning peaks in experimental spectra. For this compound, computational chemistry could predict the chemical shifts for the unique methyl proton and the two distinct carbon atoms (the methyl carbon and the quaternary carbon). The accuracy of these predictions can be enhanced by considering solvent effects, often through continuum models like the Polarizable Continuum Model (PCM). github.io

Validation Strategies:

Validation of computational results is a critical step to ensure their reliability. The primary method for validation is the comparison of predicted spectra with experimentally obtained spectra. nih.gov Discrepancies between computational and experimental data can often be minimized by applying empirical scaling factors to the calculated frequencies or by employing more sophisticated computational models that account for factors like anharmonicity and solvent effects. nih.gov The combination of experimental data with computational methods provides a powerful approach for the comprehensive characterization of molecular properties. nih.govnih.gov

Development of New Theoretical Models for Highly Functionalized Organic Compounds

The high density of functional groups in molecules like this compound presents unique challenges for theoretical modeling. The strong electronic effects of the three nitrile groups, including their inductive and resonance effects, can significantly influence the molecule's geometry, reactivity, and spectroscopic properties. This necessitates the development and application of robust theoretical models that can accurately capture these complex interactions.

Furthermore, the development of more accurate and efficient computational methods is an ongoing area of research. This includes the creation of new density functionals and basis sets that are better suited for describing the electronic structure of complex organic molecules. researchgate.netgithub.io Machine learning techniques are also emerging as a powerful tool for predicting molecular properties and can be trained on large datasets of computational or experimental data to provide rapid and accurate predictions. nih.govuchicago.edu

For highly functionalized systems, theoretical models that go beyond simple harmonic approximations for vibrational analysis can be crucial. Anharmonic methods, while computationally more expensive, can provide more accurate predictions of vibrational frequencies, especially for modes involving hydrogen bonding or other strong intermolecular interactions. uchicago.edu The development of efficient algorithms for these more advanced calculations is essential for their application to larger and more complex molecules.

Advanced Applications in Chemical Synthesis and Materials Innovation

Role as a Synthetic Intermediate for Complex Molecular Architectures

1,1,1-Ethanetricarbonitrile serves as a valuable intermediate in the synthesis of complex molecular architectures, particularly nitrogen-containing heterocycles. kit.edunih.govclockss.orgorganic-chemistry.orgrsc.org The high density of electrophilic sites and the potential for the cyano groups to participate in cyclization reactions make it a powerful tool for constructing intricate molecular frameworks. nih.gov

The reactivity of the nitrile groups in this compound is analogous to that of other cyanocarbons, which are known to be highly reactive electrophilic molecules. wikipedia.org The presence of three cyano groups significantly enhances the electrophilicity of the central carbon and the cyano carbons themselves. This allows for a variety of nucleophilic addition and substitution reactions, which are fundamental to the construction of complex molecules. masterorganicchemistry.comyoutube.combasicmedicalkey.com

One of the key applications of such polycyano compounds is in multicomponent reactions (MCRs), which allow for the efficient, one-pot synthesis of complex products from three or more starting materials. noaa.gov The ability of this compound to undergo sequential reactions with different nucleophiles would make it an ideal candidate for MCRs, leading to the rapid assembly of diverse heterocyclic libraries. While specific examples utilizing this compound in MCRs are not extensively documented, the principles of MCRs involving other polycyano compounds suggest its significant potential in this area.

The general synthetic utility of nitriles in forming heterocyclic systems is well-established. They can be converted into a variety of functional groups that can then participate in intramolecular cyclizations to form rings. For instance, the reduction of nitriles to amines, followed by reaction with other functional groups within the same molecule, is a common strategy for heterocycle synthesis. Given that this compound possesses three such groups, it offers multiple points for elaboration and cyclization, paving the way for the synthesis of novel and complex polycyclic systems.

Table 1: Reactivity of Cyano Groups in Synthesis

Reaction TypeReagents/ConditionsProduct Functional Group
HydrolysisAcid or BaseCarboxylic Acid
ReductionLiAlH4, H2Amine
Grignard ReactionRMgX, then H3O+Ketone
CycloadditionDienes, AzidesHeterocycles

Precursor in the Development of Nitrogen-Rich Compounds for Energetic Materials Research

The high nitrogen content of this compound (N% = 45.14%) makes it an intriguing precursor for the development of nitrogen-rich compounds in the field of energetic materials. dtic.milstrath.ac.uk High-nitrogen compounds are sought after as energetic materials because their decomposition often yields environmentally benign dinitrogen (N₂) gas, and they tend to have high heats of formation, which contributes to their energetic output. ias.ac.inresearchgate.netresearchgate.net

Theoretical studies on various energetic materials have shown a strong correlation between nitrogen content and detonation performance. While direct experimental data on energetic materials derived from this compound is scarce, the chemistry of related polycyano and high-nitrogen compounds provides a strong basis for its potential in this area. For instance, the conversion of cyano groups into tetrazoles, a common strategy in energetic materials synthesis, would significantly increase the nitrogen content and energetic properties of the resulting molecule.

The synthesis of high-nitrogen energetic materials often involves the use of precursors that can be readily converted into explosophoric groups like nitro (NO₂) or azido (B1232118) (N₃) groups. The three cyano groups in this compound offer multiple sites for such transformations. For example, the reaction of nitriles with sodium azide (B81097) can lead to the formation of tetrazoles, a class of heterocycles known for their high nitrogen content and energetic properties.

Table 2: Nitrogen Content of Potential Derivatives

CompoundMolecular FormulaNitrogen Content (%)
This compoundC₅H₃N₃45.14
Hypothetical Tri-tetrazolyl Ethane (B1197151)C₅H₃N₁₃79.80

Note: The tri-tetrazolyl ethane is a hypothetical derivative for illustrative purposes.

Integration into Polymeric Materials and Frameworks for Advanced Functions

The presence of multiple reactive cyano groups suggests that this compound could be a valuable monomer or cross-linking agent for the creation of advanced polymeric materials and frameworks with unique functionalities. nih.govrsc.org The polymerization of monomers containing cyano groups, such as vinylidene cyanide, is known to produce polymers with interesting properties, including piezoelectricity. nih.govresearchgate.netgoogle.com

Copolymers of vinylidene cyanide have been synthesized and shown to exhibit piezoelectric and pyroelectric properties, which are valuable for applications in sensors and electronics. researchgate.net The alternating copolymerization of vinylidene cyanide with other monomers can lead to materials with exceptional thermal stability and unique surface properties, such as superhydrophobicity and oleophobicity. acs.org While direct polymerization of this compound has not been widely reported, its structural similarity to precursors of poly(vinylidene cyanide) suggests its potential in creating functional polymers. For instance, a derivative of this compound could potentially undergo polymerization to yield a polymer with a high density of polar cyano groups, which could lead to interesting dielectric or piezoelectric properties.

Furthermore, the trinitrile structure of this compound makes it a potential building block for the synthesis of covalent organic frameworks (COFs). COFs are a class of porous crystalline polymers with ordered structures and high surface areas, making them suitable for applications in gas storage, separation, and catalysis. The tricyano functionality could act as a triangular node in the construction of 2D or 3D COF structures.

Table 3: Properties of Cyano-Containing Polymers

Polymer/CopolymerKey PropertyPotential Application
Poly(vinylidene cyanide)PiezoelectricitySensors, Actuators
Poly(vinylidene cyanide-co-tricyanoethylene)PiezoelectricityTransducers
Poly(VCN-alt-FAVE8)Superhydrophobicity, OleophobicityCoatings

Contribution to Supramolecular Chemistry and Host-Guest Systems

The electron-withdrawing nature of the three cyano groups in this compound makes it a potential guest molecule in host-guest chemistry. wikipedia.orgnih.govwhiterose.ac.ukrsc.orgnih.gov The cyano groups can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are the driving forces for the formation of supramolecular assemblies. nso-journal.orgnih.gov

Host molecules with electron-rich cavities, such as cyclodextrins or calixarenes, could encapsulate this compound. The formation of such inclusion complexes can modify the physical and chemical properties of the guest molecule, such as its solubility and reactivity. This can be useful in various applications, including controlled release systems and the stabilization of reactive species.

Moreover, the cyano groups can act as hydrogen bond acceptors, allowing this compound to participate in the formation of extended supramolecular networks. For example, in the presence of suitable hydrogen bond donors, it could self-assemble into well-defined structures. The study of supramolecular assemblies of cyanophenylboronic acid with various N-donor compounds has demonstrated the ability of the cyano group to direct the formation of exotic networks in the crystal lattice. nih.gov This suggests that this compound could be a versatile building block for crystal engineering and the design of functional supramolecular materials.

Design and Synthesis of Novel Reagents and Catalysts Utilizing this compound Scaffolds

The unique electronic properties and reactivity of this compound suggest its potential as a scaffold for the design and synthesis of novel reagents and catalysts. The three cyano groups can be chemically modified to introduce a variety of functionalities, leading to the creation of tailored molecules for specific applications.

For example, the hydrolysis of the cyano groups to carboxylic acids would yield a tricarboxylic acid that could act as a tridentate ligand for metal ions. The resulting metal complexes could have interesting catalytic properties, for instance, in oxidation or polymerization reactions. Alternatively, reduction of the cyano groups to amines would produce a triamine, which could also serve as a ligand or as a basic catalyst in organic reactions.

While specific examples of reagents or catalysts derived from this compound are not yet prevalent in the literature, the principles of ligand design and catalyst development suggest that this compound holds significant promise. The ability to introduce three functional groups in a well-defined spatial arrangement on a small molecular scaffold is a powerful strategy for creating new and efficient catalysts. The development of functional monomers for polymerization often relies on the ability to incorporate specific chemical groups that can later be modified, a role that this compound is well-suited to play. noaa.govnih.govresearchgate.net

Analytical Methodologies for Research Scale Characterization of 1,1,1 Ethanetricarbonitrile and Its Derivatives

Advanced Spectroscopic Techniques in Elucidating Reaction Progress and Intermediate Structures

Spectroscopic methods are indispensable for probing the molecular structure of 1,1,1-ethanetricarbonitrile. By utilizing techniques that monitor reactions in real-time, researchers can gain valuable insights into formation mechanisms and the transient species involved.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for tracking the progress of reactions that produce or consume this compound. By placing the reaction vessel directly within the NMR spectrometer, spectra can be acquired at regular intervals without disturbing the system. hmdb.cawikipedia.orglibretexts.org This allows for the simultaneous monitoring of starting materials, intermediates, and products. For the synthesis of this compound, one would expect to observe the disappearance of reactant signals and the concurrent emergence of a characteristic singlet in the ¹H NMR spectrum for the methyl (CH₃) protons and distinct signals in the ¹³C NMR spectrum for the methyl, quaternary, and nitrile carbons. The integration of these peaks over time provides quantitative data on reaction kinetics.

Time-Resolved Infrared (IR) Spectroscopy offers a complementary approach, focusing on the vibrational modes of the molecule. nih.govrsc.orgyoutube.com The three nitrile (C≡N) groups of this compound produce a strong, characteristic absorption band in the IR spectrum, typically in the 2260-2100 cm⁻¹ region. udel.edumasterorganicchemistry.com This distinct peak is often located in a spectral window with few other absorptions, making it an excellent probe for monitoring the formation of the molecule. masterorganicchemistry.com Techniques like step-scan FT-IR can achieve time resolutions from milliseconds down to nanoseconds, enabling the detection of short-lived intermediates that may be present during the synthesis of this compound derivatives. sorbtech.com

Mass Spectrometry (MS) provides crucial information on the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a radical cation (molecular ion), which can then break apart into smaller, charged fragments. hmdb.ca The molecular ion peak for this compound (C₅H₃N₃) would be observed at a mass-to-charge ratio (m/z) of 105.03. nist.gov Analysis of the fragmentation pattern helps to confirm the structure.

Interactive Table 1: Predicted Spectroscopic Data for this compound

TechniqueNucleus/ModePredicted Chemical Shift/Frequency/m/zNotes
¹H NMR-CH₃~2.5 ppm (singlet)The exact shift is influenced by the solvent and the electronegativity of the three cyano groups.
¹³C NMR-C H₃~25 ppmAliphatic carbon signal.
¹³C NMR-C (CN)₃~40 ppmQuaternary carbon, shifted downfield due to attached nitrile groups.
¹³C NMR-C≡N~115 ppmCharacteristic chemical shift for nitrile carbons.
IR SpectroscopyC≡N Stretch2250 - 2230 cm⁻¹A strong, sharp absorption band is expected.
Mass Spectrometry[M]⁺105Molecular ion peak corresponding to C₅H₃N₃.
Mass Spectrometry[M-CN]⁺79Fragment from the loss of one nitrile group.
Mass Spectrometry[M-CH₃]⁺90Fragment from the loss of the methyl group.

High-Resolution Chromatographic Separations for Purity Assessment and Mixture Analysis

Chromatography is the gold standard for assessing the purity of this compound and for analyzing complex mixtures containing its derivatives. libretexts.org These methods separate components based on their differential partitioning between a stationary phase and a mobile phase. wikipedia.org

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing nitriles. wikipedia.orgnih.gov Given the polar nature of the three nitrile groups, this compound can be analyzed using either normal-phase or reversed-phase HPLC. In reversed-phase HPLC, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase (e.g., a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol). youtube.com For enhanced selectivity towards polar compounds like nitriles, stationary phases containing cyanopropyl groups (CN columns) can be particularly effective. sorbtech.com A detector, such as a UV detector, monitors the column effluent, producing a chromatogram where each peak corresponds to a different component in the mixture. The area under each peak is proportional to the concentration of that compound, allowing for quantitative purity assessment.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. dss.go.thlibretexts.org The sample is vaporized and transported through a capillary column by an inert carrier gas (the mobile phase). The column contains a stationary phase, and separation occurs based on the compound's boiling point and its interactions with this phase. libretexts.orgnih.gov Coupling GC with a mass spectrometer (GC-MS) provides a powerful analytical combination, offering both separation and definitive identification of the individual components of a mixture. dss.go.th

Interactive Table 2: Representative HPLC Method for Purity Analysis of a this compound Synthesis Mixture

ParameterValue/Description
Column Reversed-Phase C18 (4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic: 60% Water / 40% Acetonitrile
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV at 210 nm
Hypothetical Retention Time (RT)
Starting Material (e.g., Malononitrile)2.5 min
This compound 4.8 min
Byproduct (e.g., Dimer)7.2 min

Crystallographic Analysis for Solid-State Structural Determination

While spectroscopic and chromatographic methods provide substantial structural and purity information, single-crystal X-ray diffraction provides the unambiguous, three-dimensional structure of a molecule in the solid state. This technique is the most definitive method for confirming the molecular connectivity and stereochemistry of this compound and its derivatives, provided a suitable single crystal can be grown.

Interactive Table 3: Hypothetical Crystallographic Data for this compound

ParameterHypothetical ValueDescription
Crystal System OrthorhombicA crystal system defined by three unequal axes at 90°.
Space Group Pna2₁Describes the symmetry elements of the unit cell.
Unit Cell Dimensions a = 6.1 Å, b = 8.5 Å, c = 10.2 ÅThe lengths of the edges of the smallest repeating unit of the crystal.
Bond Length (C-CH₃) 1.52 ÅThe distance between the quaternary carbon and the methyl carbon.
Bond Length (C-CN) 1.47 ÅThe distance between the quaternary carbon and the nitrile carbon.
Bond Length (C≡N) 1.14 ÅThe distance between the carbon and nitrogen of the nitrile group.
Bond Angle (H₃C-C-CN) 109.5°The angle formed by the methyl and two carbon atoms, expected to be near the tetrahedral angle.
Bond Angle (NC-C-CN) 109.5°The angle between three carbon atoms, also expected to be near the tetrahedral angle.

Future Perspectives and Emerging Research Fronts

Sustainable Synthetic Strategies and Green Chemistry Applications for 1,1,1-Ethanetricarbonitrile

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, with a focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. acs.orgmit.edu For this compound, future research will likely prioritize the development of sustainable synthetic routes that move away from harsh reaction conditions and toxic reagents. acs.org

One promising avenue is the exploration of catalytic systems that are both efficient and environmentally benign. mit.edu This includes the use of reusable catalysts to minimize waste and the design of processes that operate at ambient temperatures and pressures to reduce energy consumption. mit.edu The development of water-driven procedures and the use of eco-friendly catalysts, such as zinc-based heterogeneous catalysts, are also being investigated for related nitrile syntheses and could be adapted for this compound. rsc.org The goal is to create a synthesis protocol with a high eco-score and a low E-factor (environmental impact factor). rsc.org

Key Green Chemistry Principles for this compound Synthesis:

PrincipleApplication to this compound Synthesis
Waste Prevention Designing synthetic routes that maximize atom economy and minimize byproducts.
Safer Solvents and Auxiliaries Replacing traditional organic solvents with greener alternatives like water or supercritical fluids. mit.edu
Energy Efficiency Developing catalytic processes that proceed at ambient temperature and pressure. mit.edu
Use of Renewable Feedstocks Investigating bio-based starting materials as alternatives to petroleum-derived precursors. acs.org
Catalysis Employing highly selective and reusable catalysts to reduce waste and improve efficiency. mit.eduacs.org
Designing for Degradation Creating derivatives of this compound that break down into innocuous substances after use. mit.edu

Exploration of Bio-inspired and Biocatalytic Transformations

Nature provides a rich blueprint for complex chemical transformations, and bio-inspired synthesis seeks to mimic these processes. researchgate.netresearchgate.net For this compound, this could involve designing synthetic pathways that are inspired by enzymatic processes, potentially leading to more efficient and selective reactions.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful tool for the green synthesis of nitriles and their derivatives. nih.govjst.go.jp Enzymes like nitrile hydratases and amidases can transform nitriles into valuable amides and carboxylic acids under mild conditions, avoiding the harsh chemicals often used in traditional methods. nih.govjst.go.jpresearchgate.net Research is ongoing to discover and engineer new enzymes with improved stability, substrate specificity, and catalytic efficiency for industrial applications. nih.govcas.cz The use of enzymes can also circumvent the need for protecting groups, simplifying synthetic routes and reducing waste. acs.org

Enzymatic Pathways for Nitrile Transformation: jst.go.jp

EnzymeReaction Catalyzed
Nitrilase Direct hydrolysis of nitriles to carboxylic acids and ammonia.
Nitrile Hydratase Hydration of nitriles to amides.
Amidase Hydrolysis of amides to carboxylic acids.

High-Throughput Experimentation and Automation in Compound Discovery and Optimization

The discovery and optimization of new compounds with desired properties can be a time-consuming process. High-throughput experimentation (HTE) and automation are revolutionizing this field by enabling the rapid synthesis and screening of large libraries of compounds. synplechem.comyoutube.com

For this compound, HTE can be used to quickly screen for new derivatives with enhanced functionalities. nih.gov Automated synthesis platforms can prepare hundreds of compounds in a discrete and parallel fashion, significantly accelerating the discovery timeline. youtube.comresearchgate.net This technology allows chemists to explore a wider range of chemical space and more efficiently identify lead compounds for various applications. youtube.com Furthermore, automation improves the reproducibility of experiments and enhances safety by minimizing manual handling of potentially hazardous materials. synplechem.com The integration of automated systems with laboratory information management systems (LIMS) further streamlines the entire workflow from compound synthesis to data analysis. youtube.com

Advanced Materials with Tailored Functionalities Incorporating Tricyanomethyl Groups

The unique electronic properties of the tricyanomethyl group make this compound a valuable building block for the creation of advanced materials with tailored functionalities. ontosight.ai The high reactivity of its three cyano groups allows for its incorporation into a variety of molecular architectures, including polymers and functional materials. ontosight.aimdpi.com

Future research will focus on designing and synthesizing materials that leverage the electron-withdrawing nature of the tricyanomethyl group to achieve specific optical, electronic, or magnetic properties. For example, incorporating this group into organic molecules can lead to materials with significant second-order nonlinear optical (NLO) properties, which are crucial for applications in telecommunications and data storage. The development of polymers containing tricyanomethyl groups is another promising area, with potential applications in areas such as organic electronics and high-performance plastics. mdpi.com The use of enzymatic polymerization is also being explored as a green method to create polymers with ordered structures and enhanced properties. mdpi.com

Interdisciplinary Research Opportunities with Physics, Materials Science, and Engineering

The full potential of this compound and its derivatives can only be realized through collaboration across multiple scientific and engineering disciplines.

Physics: The unique electronic and optical properties of materials containing the tricyanomethyl group require detailed characterization using advanced spectroscopic and physical measurement techniques. Physicists can provide the theoretical models and experimental expertise to understand the fundamental principles governing the behavior of these materials.

Materials Science: Materials scientists play a crucial role in the design, synthesis, and characterization of new materials incorporating this compound. rsc.org Their expertise is essential for processing these materials into functional devices and for understanding the relationship between their structure and properties.

Engineering: Engineers are needed to translate the promising properties of these materials into real-world applications. This includes designing and fabricating devices for electronics, photonics, and other fields, as well as developing scalable and cost-effective manufacturing processes.

By fostering these interdisciplinary collaborations, researchers can accelerate the discovery of new materials with unprecedented functionalities and pave the way for transformative technologies based on the unique chemistry of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.